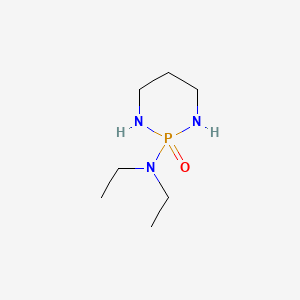
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is a chemical compound known for its unique structure and properties. It belongs to the class of diazaphosphorine compounds, which are characterized by the presence of nitrogen and phosphorus atoms in a heterocyclic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of phosphoryl trichloride and diethylamine in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Diazaphosphinine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but lack the diazaphosphorine ring structure.
Phosphoramidates: These compounds contain phosphorus-nitrogen bonds but have different overall structures.
Uniqueness
1,3,2-Diazaphosphorine, hexahydro-2-(diethylamino)-, 2-oxide is unique due to its specific combination of nitrogen and phosphorus atoms in a heterocyclic ring, along with the presence of a diethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
101607-40-3 |
|---|---|
Fórmula molecular |
C7H18N3OP |
Peso molecular |
191.21 g/mol |
Nombre IUPAC |
N,N-diethyl-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C7H18N3OP/c1-3-10(4-2)12(11)8-6-5-7-9-12/h3-7H2,1-2H3,(H2,8,9,11) |
Clave InChI |
AILMWGOVXSHKAP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P1(=O)NCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


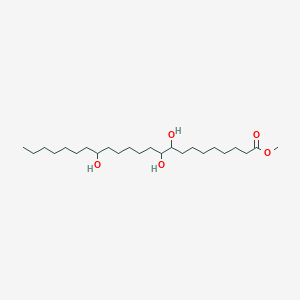
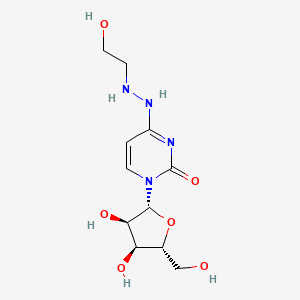

![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
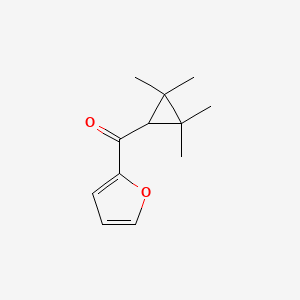
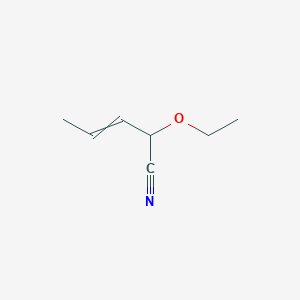
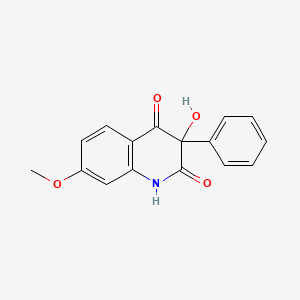
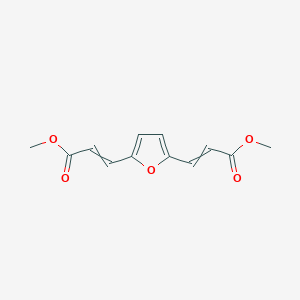



![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)

